BV6

Description

Properties

IUPAC Name |

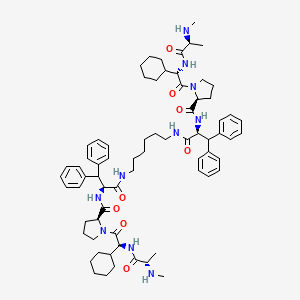

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXGNXKOVBJV-YLOPQIBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BV6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BV6 is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP-binding motif of SMAC/DIABLO, this compound disrupts the anti-apoptotic function of IAPs, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the targeted inhibition of several key members of the IAP family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). This compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of these proteins, leading to a cascade of events that ultimately sensitize cancer cells to apoptosis and other forms of programmed cell death.

Upon binding to cIAP1 and cIAP2, this compound induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[1][2][3] This rapid depletion of cIAPs has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB Inducing Kinase (NIK). Accumulated NIK then activates IKKα, which in turn phosphorylates and processes p100 to its active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).[3][4]

-

Sensitization to TNFα-induced Apoptosis: The depletion of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) at the TNF receptor 1 (TNFR1) signaling complex. This shifts the signaling outcome from cell survival to apoptosis.[5]

By binding to the BIR3 domain of XIAP, this compound abrogates its ability to inhibit effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9.[6][7] This relieves the direct inhibition of the apoptotic machinery, allowing for the efficient execution of programmed cell death.

Data Presentation

Binding Affinities of a Representative Smac Mimetic

| IAP Protein | Binding Affinity (Ki, nM) |

| cIAP1 BIR3 | 2.5[1] |

| cIAP2 BIR3 | 4.5[1] |

| XIAP BIR3 | 156[1] |

IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differences in their dependence on IAPs for survival.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-Small Cell Lung Cancer | 7.2[8] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but determined by MTT assay.[9][10] |

| HCC193 | Non-Small Cell Lung Cancer | More sensitive than H460.[6][11] |

| CT26 | Colorectal Carcinoma | Investigated, but specific IC50 not provided.[2] |

| 4T1 | Murine Breast Cancer | Investigated, but specific IC50 not provided.[2] |

| SW620 | Metastatic Colon Carcinoma | Used at 5 µM to induce apoptosis.[12] |

| MDA-MB-231 | Breast Cancer | Investigated, but specific IC50 not provided.[7] |

Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces both extrinsic and intrinsic apoptosis pathways.

This compound-Induced Non-Canonical NF-κB Signaling

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tnfalphainhibitors.com [tnfalphainhibitors.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BV6: A Bivalent Smac Mimetic and IAP Antagonist

Introduction

This compound is a synthetic, cell-permeable, bivalent mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (Smac).[1][2] It is designed to function as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1][3][4] By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of Smac, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly cIAP1, cIAP2, and XIAP, thereby disrupting their function.[1][2][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects primarily by targeting cellular IAPs (cIAP1 and cIAP2) and the X-linked IAP (XIAP).[5][6] As a bivalent Smac mimetic, it is significantly more potent than its monovalent counterparts, with some studies suggesting a 100- to 1000-fold greater efficacy in inducing apoptosis.[1]

The primary mechanisms of action are:

-

Induction of cIAP1/2 Autoubiquitination and Degradation: Upon binding to the BIR domains of cIAP1 and cIAP2, this compound induces a conformational change that triggers their E3 ubiquitin ligase activity, leading to their autoubiquitination and subsequent rapid degradation by the proteasome.[2][5]

-

Inhibition of XIAP-mediated Caspase Blockade: this compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting initiator caspase-9 and effector caspases-3 and -7.[1][2]

-

Activation of Apoptotic Pathways: By neutralizing IAPs, this compound lowers the threshold for apoptosis. This can lead to spontaneous apoptosis in sensitive cell lines or significantly enhance cell death induced by other stimuli, such as radiation, TNF-α, or TRAIL (TNF-related apoptosis-inducing ligand).[1][2]

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1 and cIAP2, which are key negative regulators of NF-κB-inducing kinase (NIK), leads to the accumulation of NIK.[2] This stabilizes and activates the non-canonical NF-κB signaling pathway.[2][7]

Below is a diagram illustrating the core mechanism of this compound in inducing apoptosis.

References

- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. invivogen.com [invivogen.com]

- 6. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Dual-Edged Sword: BV6 as a Potent Inducer of Apoptosis and Necroptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Smac mimetic BV6 has emerged as a compelling small molecule for cancer therapy due to its ability to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces two distinct forms of programmed cell death: apoptosis and necroptosis. We will dissect the intricate signaling pathways, present quantitative data on its efficacy in various cancer cell lines, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other Smac mimetics.

Introduction

Cancer cells often evade programmed cell death, a hallmark of malignancy, through the overexpression of anti-apoptotic proteins. Among these, the Inhibitor of Apoptosis Proteins (IAPs) play a crucial role in suppressing apoptosis by inhibiting caspases and modulating signaling pathways. The endogenous protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), counteracts IAPs, thus promoting apoptosis. This compound is a synthetic, bivalent Smac mimetic designed to mimic the action of endogenous Smac, making it a potent antagonist of IAPs, including cIAP1, cIAP2, and XIAP.[1][2][3] By binding to and promoting the degradation of these IAPs, this compound unleashes the cell's intrinsic capacity for self-destruction through either apoptosis or a caspase-independent form of programmed necrosis known as necroptosis.[4] The choice between these two cell death modalities is often dependent on the cellular context, particularly the presence of other signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) and the activity of caspases.

Signaling Pathways of this compound-Induced Cell Death

The mechanism of action of this compound is centered on its ability to disrupt the inhibitory functions of IAPs, which then triggers downstream signaling cascades leading to either apoptosis or necroptosis.

This compound-Induced Apoptosis

In many cancer cell lines, this compound treatment alone or in combination with death receptor ligands like TNF-α or TRAIL can potently induce apoptosis.[2][5] The primary mechanism involves the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases that target key signaling proteins for proteasomal degradation.

The signaling pathway for this compound-induced apoptosis can be summarized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Bivalent Smac Mimetics: A Technical Guide to the Discovery and Development of BV6

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Inhibitor of Apoptosis Proteins (IAPs) are a family of crucial regulators of programmed cell death, frequently overexpressed in cancer cells, contributing to therapeutic resistance. Second Mitochondria-derived Activator of Caspases (Smac) mimetics are a promising class of targeted anticancer agents designed to antagonize IAPs, thereby promoting apoptosis. This technical guide delves into the discovery and development of bivalent Smac mimetics, with a specific focus on the potent and well-characterized compound, BV6. We will explore its mechanism of action, provide a summary of its efficacy, and detail the experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of cancer therapeutics.

Introduction: Targeting the IAPs

The Inhibitor of Apoptosis (IAP) protein family, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key regulators of apoptosis, primarily through the inhibition of caspases.[1][2] Their overexpression in various malignancies is associated with tumor progression, resistance to therapy, and poor prognosis. The endogenous protein Smac/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thus promoting programmed cell death. This natural mechanism of IAP inhibition has inspired the development of small-molecule Smac mimetics.

Early efforts focused on monovalent mimetics, which mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of Smac. However, the dimeric nature of Smac in its active form led to the rational design of bivalent Smac mimetics. These compounds, featuring two IAP-binding motifs connected by a linker, exhibit significantly enhanced potency, often 100- to 1000-fold greater than their monovalent counterparts.[1] this compound is a prominent example of a bivalent Smac mimetic that has been extensively studied for its potent anti-cancer activities.[1][2]

This compound: A Bivalent Smac Mimetic

This compound is a synthetic, cell-permeable, bivalent Smac mimetic that potently antagonizes XIAP, cIAP1, and cIAP2.[2] Its structure consists of two identical Smac mimetic moieties linked by a hexane-1,6-diyl chain. This bivalency allows for simultaneous interaction with the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to a significant increase in binding affinity and cellular activity.

Mechanism of Action

The primary mechanism of action of this compound involves the direct binding to the BIR domains of IAPs, which displaces caspases and promotes their activation.[2] Furthermore, binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation of cIAPs has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[3]

-

Induction of TNFα-Dependent Apoptosis: The loss of cIAPs sensitizes cells to Tumor Necrosis Factor-alpha (TNFα)-mediated apoptosis. In many cancer cell lines, this compound treatment alone can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis.[4]

The combined effect of caspase activation and TNFα-dependent cell death makes this compound a potent inducer of apoptosis in a wide range of cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the in vitro efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC193 | Non-Small Cell Lung Cancer | 7.2 | [1] |

| H460 | Non-Small Cell Lung Cancer | >30 | [1] |

| MCF7 | Breast Cancer | 5.36 | [5] |

| MDA-MB-231 | Breast Cancer | 3.71 | [5] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | [6] |

| L363 | Multiple Myeloma | <10 | [2] |

| MM1.S | Multiple Myeloma | <10 | [2] |

| HT1080 | Fibrosarcoma | <10 | [2] |

| Jurkat | T-cell Leukemia | <10 | [2] |

Table 1: IC50 values of this compound in various cancer cell lines.

| Cell Line | IAP Target | Effective Concentration for Degradation | Time to Degradation | Reference |

| HCC193 | cIAP1 | 1 µM | Within 1 hour | [1] |

| XIAP | 1 µM | Gradual decrease over 24 hours | [1] | |

| H460 | cIAP1 | 5 µM | Within 1 hour | [1] |

| XIAP | 5 µM | Gradual decrease over 24 hours | [1] | |

| MDA-MB-231 | cIAP1, cIAP2, XIAP, Survivin | Dose-dependent | Not specified | [5] |

| MCF7 | cIAP1, cIAP2, XIAP, Survivin | Dose-dependent | Not specified | [5] |

| NCI-H23 | cIAP-1, cIAP-2, XIAP | 1 µM and 2 µM | Not specified | [6] |

Table 2: Effective concentrations of this compound for IAP degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of Bivalent Smac Mimetics (General Procedure)

While a specific, detailed synthesis protocol for this compound is proprietary, a general procedure for synthesizing similar bivalent Smac mimetics has been described.[7] This typically involves the coupling of two monovalent Smac mimetic precursors to a linker molecule. A common approach is the use of a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

General Steps:

-

Synthesis of the Monovalent Precursor: A monovalent Smac mimetic containing a reactive handle (e.g., an azide or alkyne) is synthesized through multi-step organic synthesis.

-

Synthesis of the Linker: A linker molecule with two complementary reactive handles (e.g., a bis-alkyne or bis-azide) is prepared.

-

Coupling Reaction: The monovalent precursor and the linker are reacted together in the presence of a catalyst (e.g., CuSO4 and sodium ascorbate for CuAAC) to form the bivalent Smac mimetic.

-

Purification: The final product is purified using techniques such as column chromatography and reverse-phase HPLC. Purity is typically confirmed to be >95% by analytical HPLC.[7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for IAP Degradation and Caspase Activation

Western blotting is used to detect changes in the protein levels of IAPs and the cleavage of caspases.

Protocol:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[8][9][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Protocol:

-

Treat cells with this compound as desired.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.[16][17][18]

Protocol:

-

Treat cells with this compound for a specified duration.

-

For radiosensitization studies, irradiate the cells with various doses of ionizing radiation.

-

Trypsinize the cells and plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.

-

Incubate the plates for 10-14 days until visible colonies (≥50 cells) are formed.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies and calculate the plating efficiency and surviving fraction for each treatment group.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of Smac mimetics.

Protocol (General):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Monitor the body weight and general health of the animals.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified signaling pathway of apoptosis and the mechanism of action of this compound.

References

- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ascentagepharma.com [ascentagepharma.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

The Impact of BV6 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BV6 is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that has garnered significant interest in cancer research for its ability to induce apoptosis in tumor cells.[1][2] One of the key mechanisms through which this compound exerts its effects is by targeting the Inhibitor of Apoptosis Proteins (IAPs), leading to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This guide provides an in-depth technical overview of the molecular interactions and cellular consequences of this compound's engagement with the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[3] The NF-κB signaling network is broadly categorized into two major branches: the canonical and the non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and leads to the activation of the p65/p50 heterodimer. The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members and results in the processing of p100 to p52, forming a heterodimer with RelB.[3] Misregulation of NF-κB signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Core Mechanism of this compound Action on NF-κB Signaling

This compound functions as an antagonist of IAPs, particularly cIAP1 and cIAP2.[1][2] These IAPs are E3 ubiquitin ligases that play a crucial role in suppressing NF-κB signaling. In the absence of a stimulus, cIAP1 and cIAP2 are part of a complex with TRAF2 and TRAF3 that constantly ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation.[2] This keeps the non-canonical NF-κB pathway inactive.

Upon introduction of this compound, the SMAC mimetic binds to the BIR domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAPs disrupts the NIK degradation complex, leading to the stabilization and accumulation of NIK.[2] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52.[4] The newly formed p52 then translocates to the nucleus with RelB to activate the transcription of target genes, thus activating the non-canonical NF-κB pathway.[3]

Furthermore, the degradation of cIAPs by this compound also impacts the canonical NF-κB pathway. By removing the inhibitory effects of cIAPs, this compound can sensitize cells to TNFα-induced apoptosis, a process that involves the activation of the canonical NF-κB pathway.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB signaling pathway, as determined by Western blot analysis in various cancer cell lines.

Table 1: Dose-Dependent Effects of this compound on NF-κB Pathway Proteins

| Cell Line | Protein | This compound Concentration | Effect | Reference |

| H460 (NSCLC) | cIAP1 | 0.25 µM - 5 µM | Dose-dependent degradation | [1] |

| HCC193 (NSCLC) | cIAP1 | 0.25 µM - 5 µM | Dose-dependent degradation | [1] |

| H460 (NSCLC) | XIAP | 0.25 µM - 5 µM | Gradual dose-dependent decrease | [1] |

| HCC193 (NSCLC) | XIAP | 0.25 µM - 5 µM | Gradual dose-dependent decrease | [1] |

| NCI-H23 (NSCLC) | cIAP1 | 1 µM, 2 µM | Significant decrease in protein level | [5] |

| NCI-H23 (NSCLC) | cIAP2 | 1 µM, 2 µM | Significant decrease in protein level | [5] |

| NCI-H23 (NSCLC) | XIAP | 1 µM, 2 µM | Significant decrease in protein level | [5] |

| MCF7 (Breast Cancer) | cIAP1, cIAP2, XIAP, Survivin | 0.5 µM, 1 µM | Dose-dependent downregulation | [6] |

| MDA-MB-231 (Breast Cancer) | cIAP1, cIAP2, XIAP, Survivin | 0.5 µM, 1 µM | Dose-dependent downregulation | [6] |

| KMS12.BM, HT29, HT1080 | p100 processing to p52 | Not specified | Moderate stimulation | [2] |

Table 2: Time-Course Effects of this compound on NF-κB Pathway Proteins

| Cell Line | Protein | This compound Concentration | Time Points | Effect | Reference |

| H460 (NSCLC) | cIAP1 | 5 µM | 1, 6, 24, 48 hours | Reduction within 1 hour | [1] |

| HCC193 (NSCLC) | cIAP1 | 1 µM | 1, 6, 24, 48 hours | Reduction within 1 hour | [1] |

| H460 (NSCLC) | XIAP | 5 µM | 1, 6, 24, 48 hours | Gradual decrease over time | [1] |

| HCC193 (NSCLC) | XIAP | 1 µM | 1, 6, 24, 48 hours | Gradual decrease over time | [1] |

| T98G (Glioblastoma) | NIK | 2.5 µM | 2, 24 hours | Accumulation over time | [7] |

Table 3: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 Value | Assay | Reference |

| MCF7 (Breast Cancer) | 5.36 µM | MTT Assay (24h) | [6] |

| MDA-MB-231 (Breast Cancer) | 3.71 µM | MTT Assay (24h) | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway are provided below.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for detecting changes in the expression and phosphorylation status of key NF-κB signaling proteins following this compound treatment.

a. Cell Lysis

-

Culture cells to 70-80% confluency in appropriate culture dishes.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

b. Protein Quantification

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

d. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cIAP1, cIAP2, NIK, p100/p52, phospho-IκBα, GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving the expression of firefly luciferase) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization) using a suitable transfection reagent.

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or a positive control (e.g., TNFα).

-

Following the desired incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction of NF-κB activity relative to the untreated control.

Immunoprecipitation of TRAF2-cIAP1 Complex

This protocol is used to determine the association between TRAF2 and cIAP1 and how it is affected by this compound.

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease inhibitors.

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Incubate the pre-cleared lysate with a primary antibody against TRAF2 or cIAP1 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against TRAF2 and cIAP1.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits cIAPs, leading to NIK stabilization and non-canonical NF-κB activation.

Caption: Workflow for analyzing protein expression changes via Western blotting.

Caption: Workflow for quantifying NF-κB transcriptional activity.

References

- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Role of BV6 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BV6 is a synthetic small molecule that functions as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, positioning it as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound instigates the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of downstream signaling pathways that promote programmed cell death. This technical guide provides a comprehensive overview of the function of this compound in oncology, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a potential anti-cancer therapeutic.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer therapies. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, functioning to block caspase activity and promote cell survival. The discovery of the endogenous IAP antagonist, SMAC/DIABLO, has spurred the development of SMAC mimetics as a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.

This compound is a bivalent SMAC mimetic that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its primary mechanism of action involves the binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs has two major consequences: the liberation of caspases from IAP-mediated inhibition and the activation of the non-canonical NF-κB signaling pathway. These events culminate in the induction of apoptosis and sensitization of cancer cells to other therapeutic modalities.

Mechanism of Action

The anti-cancer effects of this compound are primarily driven by its ability to antagonize IAP proteins, leading to the induction of programmed cell death through multiple pathways.

IAP Antagonism and Apoptosis Induction

This compound binds to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that promotes their E3 ubiquitin ligase activity and subsequent auto-ubiquitination and degradation by the proteasome.[1] This depletion of cIAPs removes a critical brake on apoptosis, allowing for the activation of caspases and execution of the apoptotic program. Furthermore, this compound can also antagonize the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activation.[2][3]

Activation of the Non-Canonical NF-κB Pathway

The degradation of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK).[4] NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus and induces the transcription of target genes, including those that can promote an inflammatory tumor microenvironment and, in some contexts, contribute to apoptosis.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UoCB6 | B-cell Precursor Acute Lymphoblastic Leukemia | < 1 | [5] |

| REH | B-cell Precursor Acute Lymphoblastic Leukemia | < 1 | [5] |

| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | > 1 | [5] |

| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | > 1 | [5] |

| Ca Ski | Cervical Cancer | 2.9 (µg/ml) | [1] |

| C33A | Cervical Cancer | 5.5 (µg/ml) | [1] |

| HCC193 | Non-Small Cell Lung Cancer | 7.2 | [6] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but cytotoxicity confirmed | [1] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis (% of Annexin V positive cells) | Citation |

| MCF7 | Breast Cancer | 0.5 | ~5% (increase from 10% control) | [7] |

| MCF7 | Breast Cancer | 1 | ~30% (increase from 10% control) | [7] |

| MDA-MB-231 | Breast Cancer | 0.5 | 22.5% (increase from 9.5% control) | [7] |

| MDA-MB-231 | Breast Cancer | 1 | 56.7% (increase from 9.5% control) | [7] |

Table 3: Sensitization to Other Anti-Cancer Agents

| Cell Line | Cancer Type | Sensitizing Agent | This compound Concentration (µM) | Effect | Citation |

| HCC193 | Non-Small Cell Lung Cancer | Radiation | 1 | Dose Enhancement Ratio (DER) = 1.38 | [2][3] |

| H460 | Non-Small Cell Lung Cancer | Radiation | 5 | Dose Enhancement Ratio (DER) = 1.42 | [2][3] |

| MCF7 | Breast Cancer | TRAIL & TNFα | 1 | 30-45% increase in apoptosis compared to single agents | [7] |

| MDA-MB-231 | Breast Cancer | TRAIL & TNFα | 1 | 20-30% increase in apoptosis compared to single agents | [7] |

Table 4: In Vivo Efficacy of this compound in a Cervical Cancer Xenograft Model

| Animal Model | Tumor Type | This compound Dose | Treatment Schedule | Outcome | Citation |

| Nude Mice | Ca Ski Xenograft | 1 mg/kg | Intraperitoneal, twice a week for 4 weeks | Significant reduction in tumor weight and volume | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-cancer activity.

Caption: this compound mechanism of action.

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for IAP and Caspase Levels

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trial results specifically for this compound. However, several other SMAC mimetics, such as LCL161, birinapant, and GDC-0152, have undergone or are currently in clinical trials for various cancers. These trials have shown that SMAC mimetics are generally well-tolerated, with some evidence of anti-tumor activity, particularly when used in combination with other therapies. The clinical development of these related compounds provides a strong rationale for the continued investigation of this compound in a clinical setting.

Conclusion

This compound is a potent SMAC mimetic that effectively induces apoptosis and sensitizes cancer cells to other treatments by antagonizing IAP proteins. Its dual mechanism of action, involving both direct caspase activation and modulation of the NF-κB pathway, makes it an attractive candidate for further development as an anti-cancer therapeutic. The preclinical data summarized in this guide highlight its potential, and the provided experimental protocols offer a framework for its continued investigation. Future studies, including well-designed clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]

- 6. selleckchem.com [selleckchem.com]

- 7. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Offensive: BV6's Orchestration of Extrinsic and Intrinsic Apoptotic Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BV6, a synthetic small molecule, has emerged as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), positioning it as a promising agent in oncology research and development. This technical guide delves into the core mechanisms by which this compound Dismantles the cellular defenses against apoptosis, focusing on its intricate involvement in both the extrinsic and intrinsic pathways. By targeting key IAP members—cIAP1, cIAP2, and XIAP—this compound initiates a cascade of events that culminates in programmed cell death. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and quantitative data to support its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals in the field of cancer therapeutics.

Introduction to this compound: An IAP Antagonist

This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, designed to mimic the endogenous IAP antagonist, SMAC/DIABLO. The primary targets of this compound are the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and the X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] These IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspase activity and promoting cell survival.[3] this compound's mechanism of action involves binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, thereby disrupting their anti-apoptotic functions.

This compound and the Extrinsic Apoptotic Pathway

The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or TRAIL, to their corresponding death receptors on the cell surface.[4][5] This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspase-8.[6]

This compound significantly sensitizes cancer cells to extrinsic apoptotic stimuli.[3] Its primary role in this pathway is the degradation of cIAP1 and cIAP2. Upon binding to cIAPs, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[2] The depletion of cIAPs has two major consequences:

-

Stabilization of RIPK1: In the absence of cIAPs, Receptor-Interacting Protein Kinase 1 (RIPK1) is no longer ubiquitinated and targeted for degradation. Stabilized RIPK1 can then participate in the formation of a pro-apoptotic complex with FADD and pro-caspase-8, known as the ripoptosome, leading to caspase-8 activation.

-

Induction of TNF-α Production: The degradation of cIAPs leads to the activation of the non-canonical NF-κB pathway, which can result in the production and secretion of TNF-α.[7] This secreted TNF-α can then act in an autocrine or paracrine manner to further stimulate the extrinsic apoptotic pathway.[8]

Visualizing the Extrinsic Pathway Intervention by this compound

Caption: this compound promotes extrinsic apoptosis by inhibiting cIAP1/2.

This compound and the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stresses such as DNA damage or growth factor withdrawal.[9] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial outer membrane.[10] The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9]

This compound's influence on the intrinsic pathway is primarily mediated through its antagonism of XIAP.[11][12] XIAP is a potent IAP that directly binds to and inhibits the activity of effector caspases-3 and -7, as well as the initiator caspase-9.[6] By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9, thereby allowing the apoptotic signal to proceed.[13] Although this compound can induce the degradation of cIAPs, its effect on XIAP is primarily inhibitory rather than degradative.[6]

Visualizing the Intrinsic Pathway Intervention by this compound

Caption: this compound promotes intrinsic apoptosis by inhibiting XIAP.

Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | [14] |

| HCC193 | Non-Small Cell Lung Cancer | ~1 | [15] |

| H460 | Non-Small Cell Lung Cancer | ~5 | [15] |

| MCF-7 | Breast Cancer | Not specified | [3] |

| MDA-MB-231 | Breast Cancer | Not specified | [3] |

Table 2: Binding Affinity of SMAC Mimetics for IAPs

| Compound | cIAP1-BIR3 (Ki, nM) | cIAP2-BIR3 (Ki, nM) | XIAP-BIR3 (Ki, nM) | Citation |

| SM-406 (Xevinapant) | 1.9 | 5.1 | 66.4 | [13] |

| GDC-0152 | 17 | 43 | 28 | [13] |

| Birinapant | <1 (Kd) | Lower Affinity | 45 (Kd) | [13][16] |

Table 3: this compound-Induced Changes in Apoptotic Markers

| Cell Line | Treatment | Marker | Fold Change/Effect | Citation |

| NCI-H23 | This compound (1 µM & 2 µM) | XIAP mRNA | Downregulated | [11][12] |

| NCI-H23 | This compound (1 µM & 2 µM) | cIAP-1 mRNA | Downregulated | [11][12] |

| NCI-H23 | This compound (1 µM & 2 µM) | cIAP-2 mRNA | Downregulated | [11][12] |

| NCI-H23 | This compound (1 µM & 2 µM) | Caspase-6 mRNA | Upregulated | [11][12] |

| NCI-H23 | This compound (1 µM & 2 µM) | Caspase-7 mRNA | Upregulated | [11][12] |

| HCC193 | This compound (1µM) | Cleaved Caspase-3 | Increased | [15] |

| H460 | This compound (5µM) | Cleaved Caspase-3 | Increased | [15] |

Experimental Protocols

Western Blot Analysis of IAP and Caspase Levels

This protocol describes the detection of IAP proteins (cIAP1, cIAP2, XIAP) and cleaved caspases by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for cIAP1, cIAP2, XIAP, cleaved caspase-3, -8, -9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with this compound at desired concentrations and time points. Harvest cells, wash with ice-cold PBS, and lyse in cell lysis buffer on ice.[5][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[5]

-

Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8][19] Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

TNF-α ELISA

This protocol measures the concentration of secreted TNF-α in the cell culture supernatant.

Materials:

-

Human TNF-α ELISA Kit

-

Cell culture supernatant

-

Plate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells. Centrifuge to remove cellular debris.[1][11]

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.[3][15][21]

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.[3]

Experimental Workflow Visualization

Caption: Workflow for investigating this compound's pro-apoptotic effects.

Conclusion

This compound demonstrates a multifaceted approach to inducing apoptosis in cancer cells by effectively targeting key nodes in both the extrinsic and intrinsic pathways. Its ability to induce the degradation of cIAP1 and cIAP2 sensitizes cells to death receptor-mediated apoptosis and can trigger an autocrine TNF-α loop. Concurrently, its inhibition of XIAP unleashes the activity of caspases-9, -3, and -7, promoting the execution of the intrinsic apoptotic program. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound and other SMAC mimetics in the fight against cancer. Further investigations into the synergistic effects of this compound with conventional chemotherapies and other targeted agents are warranted to fully realize its clinical utility.

References

- 1. abcam.cn [abcam.cn]

- 2. invivogen.com [invivogen.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. origene.com [origene.com]

- 6. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. file.elabscience.com [file.elabscience.com]

- 12. youtube.com [youtube.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Foundational Research on IAP Inhibitors and Smac Mimetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Inhibitor of Apoptosis (IAP) proteins and the development of Smac mimetics as potential cancer therapeutics. This document provides a comprehensive overview of the core mechanisms, quantitative data on key compounds, detailed experimental protocols, and visual representations of the critical signaling pathways.

Core Concepts: IAP Proteins and Smac Mimetics

Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death, or apoptosis.[1][2] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are crucial for their function.[5] IAPs, particularly XIAP, can directly bind to and inhibit caspases, the key effector enzymes of apoptosis.[4][6] Overexpression of IAPs is a common feature in many cancers and is associated with tumor progression and resistance to conventional chemotherapies.[1][6]

The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, provided a crucial breakthrough in targeting IAPs for cancer therapy.[3][7] Smac is released from the mitochondria into the cytosol in response to apoptotic stimuli.[6] It functions by binding to the BIR domains of IAPs, thereby neutralizing their inhibitory effect on caspases and promoting apoptosis.[4][7] This interaction is mediated by the N-terminal tetrapeptide motif (AVPI) of mature Smac.[7]

This understanding led to the rational design and development of small-molecule Smac mimetics, which mimic the action of the endogenous Smac protein.[3][7] These compounds bind to the BIR domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to the inhibition of their anti-apoptotic functions.[3][8] Notably, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3][8] This degradation of cIAPs has a dual effect: it removes their direct inhibition of caspase-8 activation and also leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[9] The subsequent production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), can then act in an autocrine or paracrine manner to induce apoptosis in a sensitized cellular environment where IAP-mediated protection is abrogated.[10]

Quantitative Data on Key Smac Mimetics

The following table summarizes the binding affinities (Ki) and cellular potencies (IC50) of several well-characterized Smac mimetics against key IAP proteins. This data provides a quantitative basis for comparing the activity of these compounds.

| Compound | Target IAP | Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, nM) | Cell Line |

| GDC-0152 | XIAP BIR3 | 28 | - | - |

| cIAP1 BIR3 | 17 | - | - | |

| cIAP2 BIR3 | 43 | - | - | |

| SM-406 (AT-406/Debio1143) | XIAP BIR3 | 66.4 | - | - |

| cIAP1 BIR3 | 1.9 | - | - | |

| cIAP2 BIR3 | 5.1 | - | - | |

| Birinapant (TL32711) | XIAP | 45 (Kd) | - | - |

| cIAP1 | < 1 (Kd) | - | - | |

| Compound 7 (from Sun et al.) | XIAP | 36 | 200 | MDA-MB-231 |

| cIAP1 | < 1 | - | - | |

| cIAP2 | < 1.9 | - | - | |

| SM-164 | XIAP (BIR2-BIR3) | 0.5 | - | - |

| cIAP1 | low nM | - | - | |

| cIAP2 | low nM | - | - |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of IAP inhibitors and Smac mimetics.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of Smac mimetics to purified IAP BIR domains.

Principle: A fluorescently labeled peptide tracer derived from the N-terminus of Smac binds to the IAP BIR domain, resulting in a high fluorescence polarization signal. Unlabeled Smac mimetics compete with the tracer for binding, causing a decrease in the polarization signal in a concentration-dependent manner.

Protocol:

-

Reagents: Purified recombinant IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3), fluorescently labeled Smac-derived peptide (e.g., FAM-AVPI), Smac mimetic compounds, assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).

-

Procedure:

-

Prepare a series of dilutions of the Smac mimetic compound.

-

In a 96-well or 384-well black plate, add a fixed concentration of the IAP BIR domain protein and the fluorescent tracer.

-

Add the diluted Smac mimetic compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The data is fitted to a competitive binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cIAP1 Degradation Assay (Western Blot)

This assay is used to assess the ability of Smac mimetics to induce the degradation of cIAP1 in cells.

Principle: Smac mimetics induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This reduction in cIAP1 protein levels can be detected by Western blotting.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Smac mimetic for a specified time course (e.g., 0, 1, 2, 4, 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for cIAP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative decrease in cIAP1 levels compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by Smac mimetics.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat them with the Smac mimetic, alone or in combination with a sensitizing agent like TNFα, for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a typical experimental workflow for evaluating Smac mimetics.

Caption: IAP signaling pathway and the mechanism of action of Smac mimetics.

Caption: A typical experimental workflow for the preclinical evaluation of Smac mimetics.

References

- 1. graphviz.org [graphviz.org]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BV6 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

BV6 is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1][2][3] By mimicking the endogenous SMAC/DIABLO protein, this compound promotes the degradation of IAPs, leading to the activation of apoptotic signaling pathways and subsequent cell death in cancer cells.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on apoptosis and cell viability.

Mechanism of Action

This compound exerts its pro-apoptotic effects by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, which leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3][4][5] This degradation removes the inhibitory effect of cIAPs on the non-canonical NF-κB pathway, resulting in the stabilization of NF-κB-inducing kinase (NIK) and the processing of p100 to p52.[4][6] Furthermore, by antagonizing XIAP, this compound relieves the inhibition of caspases, particularly caspase-3, -7, and -9, thereby promoting the execution phase of apoptosis.[5] this compound can also sensitize cancer cells to extrinsic apoptosis inducers like TNF-α and TRAIL.[4][6]

Signaling Pathway Diagram

Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HCC193 | Non-Small Cell Lung Carcinoma | 7.2 | MTS |

| H460 | Non-Small Cell Lung Carcinoma | >30 | MTS |

| MCF7 | Breast Cancer | 5.36 | MTT |

| MDA-MB-231 | Breast Cancer | 3.71 | MTT |

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Decrease in Viability |

| L363 | 10 | 24 | Significant |

| MMI.s | 10 | 24 | Significant |

| HT1080 | 10 | 24 | Significant |

| Jurkat | 10 | 24 | Significant |

| MCF7 | 5 | 24 | ~30% |

| MCF7 | 20 | 24 | ~70% |

| MDA-MB-231 | 1 | 24 | ~60% |

| MDA-MB-231 | 20 | 24 | ~83% |

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines for use in this compound experiments. Specific conditions may vary depending on the cell line.

Materials:

-

Cancer cell line of interest (e.g., HCC193, H460, MCF7, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.

-

To passage adherent cells, wash with PBS, add Trypsin-EDTA, and incubate for a few minutes until cells detach. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks.

-

For suspension cells, directly dilute the cell suspension into fresh medium to the desired density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM.[1]

-

For example, to prepare a 10 mM stock solution of this compound (MW: 1205.6 g/mol ), dissolve 1.206 mg of this compound in 100 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Viability Assay (MTS/MTT)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cells cultured as described in Protocol 1

-

96-well cell culture plates

-

This compound stock solution (from Protocol 2)

-

Complete growth medium

-

MTS or MTT assay kit

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[1][2]

-

Allow the cells to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations typically range from 1 µM to 30 µM.[1][3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-